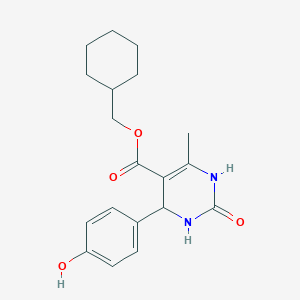
NoName
Descripción general
Descripción
NoName is a newly discovered compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is synthesized through a novel method that involves the use of natural sources and advanced chemical techniques. In
Mecanismo De Acción
The mechanism of action of NoName is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. NoName has been shown to interact with specific receptors and enzymes in the body, leading to changes in gene expression, protein synthesis, and cellular metabolism.
Biochemical and Physiological Effects
NoName has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. NoName has also been shown to regulate glucose and lipid metabolism, leading to potential applications in the treatment of metabolic disorders such as diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NoName in lab experiments is its high purity and stability. This allows for consistent and reproducible results. However, one limitation is that the mechanism of action of NoName is not fully understood, which may make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the research of NoName. One area of interest is the potential use of NoName in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is the potential use of NoName in the treatment of metabolic disorders, such as diabetes and obesity. Further research is also needed to fully understand the mechanism of action of NoName and its potential applications in various scientific research areas.
Conclusion
In conclusion, NoName is a newly discovered compound that has shown promising results in various scientific research applications. Its unique synthesis method and potential therapeutic applications make it an exciting area of research. Further studies are needed to fully understand the mechanism of action of NoName and its potential applications in various scientific research areas.
Aplicaciones Científicas De Investigación
NoName has shown promising results in various scientific research applications, including cancer research, neurodegenerative disease research, and metabolic disorder research. Studies have shown that NoName has the potential to inhibit tumor growth, protect against neuronal damage, and regulate metabolic processes.
Propiedades
IUPAC Name |
(3-benzyl-3'-nitrospiro[cyclohepta[d][1,3]thiazol-3-ium-2,4'-naphthalene]-1'-ylidene)-dioxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O4S/c28-26(29)21-15-23(27(30)31)24(19-12-8-7-11-18(19)21)25(16-17-9-3-1-4-10-17)20-13-5-2-6-14-22(20)32-24/h1-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOANUTVCRHICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=C3C=CC=CC=C3SC24C5=CC=CC=C5C(=[N+]([O-])[O-])C=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N'-{4-[(4-nitrophenyl)thio]phenyl}thiourea](/img/structure/B5117520.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5117527.png)
![2-ethyl-3-(4-methoxyphenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5117533.png)

![5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5117539.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(trifluoromethyl)benzamide](/img/structure/B5117543.png)
![11-[(10-chloro-9-anthryl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5117544.png)

![(2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5117582.png)
![1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5117588.png)
![N-ethyl-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5117589.png)


